molecular formula C22H16FN3O5S2 B11140220 3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11140220
M. Wt: 485.5 g/mol
InChI Key: UXHLYEIYQYKYBX-WJDWOHSUSA-N
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Description

3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions using 4-fluorophenol and suitable leaving groups.

    Formation of the thiazolidinone ring: This can be accomplished through a condensation reaction between a thioamide and a carbonyl compound.

    Final coupling and functionalization: The final steps involve coupling the intermediate products and introducing the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid stands out due to its combination of multiple functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H16FN3O5S2

Molecular Weight

485.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H16FN3O5S2/c1-12-3-2-9-25-18(12)24-19(31-14-6-4-13(23)5-7-14)15(20(25)29)11-16-21(30)26(22(32)33-16)10-8-17(27)28/h2-7,9,11H,8,10H2,1H3,(H,27,28)/b16-11-

InChI Key

UXHLYEIYQYKYBX-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=C(C=C4)F

Origin of Product

United States

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